![molecular formula C11H9BrN2O3 B2784807 5-Bromo-6-[3-(hydroxymethyl)phenoxy]-3,4-dihydropyrimidin-4-one CAS No. 1772741-96-4](/img/structure/B2784807.png)
5-Bromo-6-[3-(hydroxymethyl)phenoxy]-3,4-dihydropyrimidin-4-one
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Overview
Description
“5-Bromo-6-[3-(hydroxymethyl)phenoxy]-3,4-dihydropyrimidin-4-one” is a chemical compound with the molecular formula C11H9BrN2O3 . It has a molecular weight of 297.1 . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9BrN2O3/c12-9-10(16)13-6-14-11(9)17-8-3-1-2-7(4-8)5-15/h1-4,6,15H,5H2,(H,13,14,16) . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 297.1 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available literature.Scientific Research Applications
Antiviral Activity
Pyrimidine derivatives have been explored for their antiviral properties. For example, the study by Hocková et al. (2003) developed 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 with various groups, demonstrating marked inhibition of retrovirus replication in cell culture. Although the direct structure was not analyzed, this indicates the potential antiviral application of similarly structured compounds (Hocková et al., 2003).
Antibacterial and Antimicrobial Effects
Several studies highlight the antibacterial and antimicrobial efficacy of brominated compounds and pyrimidine derivatives. For instance, Zhou et al. (2015) synthesized and characterized (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives, demonstrating their antibacterial activities against common bacterial strains, suggesting the potential of brominated pyrimidine derivatives in antibacterial applications (Zhou et al., 2015).
Antioxidant Activity
Bromophenols, a class closely related to the chemical structure , exhibit significant antioxidant activities. For example, Xu et al. (2003) isolated bromophenols from the marine alga, Rhodomela confervoides, showing potent antioxidant activities, stronger than or comparable to standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid (Xu et al., 2003).
Synthesis of Novel Compounds
Research also focuses on synthesizing new compounds from pyrimidine derivatives for various applications. Sedova et al. (2005) explored the bromination-dehydrobromination of dihydropyrimidinones, leading to different pyrimidine derivatives, indicating the utility of such processes in creating novel compounds with potential scientific applications (Sedova et al., 2005).
Dual Inhibitory Activity
Gangjee et al. (2008) reported on thieno[2,3-d]pyrimidine antifolates showing potent dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating the therapeutic potential of pyrimidine derivatives in cancer treatment (Gangjee et al., 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-4-[3-(hydroxymethyl)phenoxy]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c12-9-10(16)13-6-14-11(9)17-8-3-1-2-7(4-8)5-15/h1-4,6,15H,5H2,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDIEHLTZUADMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C(=O)NC=N2)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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